molecular formula C22H19FN6 B10856877 5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10856877
M. Wt: 386.4 g/mol
InChI Key: XIBYMKUWLQLNLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KYN-101 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of KYN-101 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

KYN-101 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KYN-101 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions involving KYN-101 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

KYN-101 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the aryl hydrocarbon receptor pathway and its role in various chemical processes.

    Biology: Employed in research to understand the biological functions of the aryl hydrocarbon receptor and its impact on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit the aryl hydrocarbon receptor and reduce cytochrome P450 1A1 expression.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the aryl hydrocarbon receptor pathway

Mechanism of Action

KYN-101 exerts its effects by selectively inhibiting the aryl hydrocarbon receptor. This receptor is a ligand-activated transcription factor involved in the regulation of various genes, including those responsible for the metabolism of xenobiotics. By inhibiting this receptor, KYN-101 reduces the expression of cytochrome P450 1A1, a key enzyme in the metabolic activation of procarcinogens. This inhibition leads to decreased production of reactive oxygen species and reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KYN-101

KYN-101 stands out due to its high potency, selectivity, and oral bioavailability. Its ability to significantly reduce cytochrome P450 1A1 expression and exhibit anti-cancer activity makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H19FN6

Molecular Weight

386.4 g/mol

IUPAC Name

5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H19FN6/c1-14-10-27-29-21(9-20(28-22(14)29)16-8-17(23)13-24-11-16)25-7-6-15-12-26-19-5-3-2-4-18(15)19/h2-5,8-13,25-26H,6-7H2,1H3

InChI Key

XIBYMKUWLQLNLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)NCCC3=CNC4=CC=CC=C43)C5=CC(=CN=C5)F

Origin of Product

United States

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